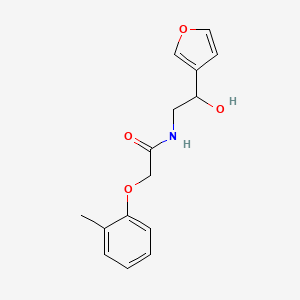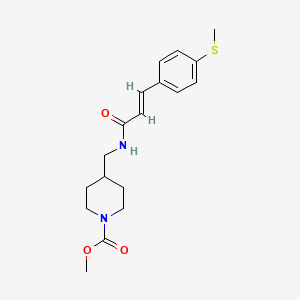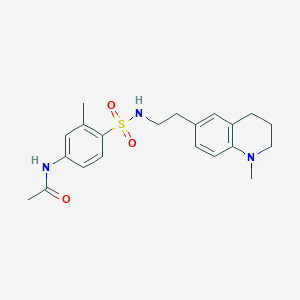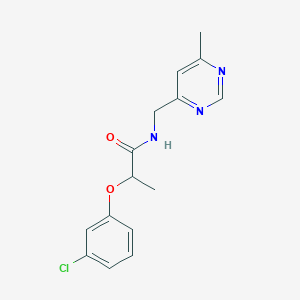
2-(3-chlorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-chlorophenoxy)-N-((6-methylpyrimidin-4-yl)methyl)propanamide, also known as CP-690,550 or tofacitinib, is a small molecule inhibitor of the Janus kinase (JAK) family of enzymes. It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. In
Aplicaciones Científicas De Investigación
Electrochemical Stability in Polymer Electrolytes
The compound has been utilized in the synthesis of single-ion conducting polymer electrolytes (SIPE) that exhibit strong mechanical properties and electrochemical stability . These SIPEs are used in advanced lithium metal batteries (LMB), where they contribute to the formation of a stable interface with lithium metal electrodes, suppressing the growth of lithium dendrites—a significant challenge in battery safety and longevity.
Stereoselective Synthesis in Medicinal Chemistry
A stereoselective route involving this compound has been proposed for the synthesis of pyrimidin-4(3H)-one derivatives . These derivatives are important in medicinal chemistry for their potential biological activities, including antiviral, antimicrobial, and anticancer properties.
Adsorption and Removal of Environmental Pollutants
The compound’s structure is similar to that of certain environmental pollutants, such as 2-methyl-4-chlorophenoxy acetic acid (MCPA), which suggests its potential application in environmental science. For instance, it could be used to study the adsorption kinetics and removal processes of MCPA from aqueous solutions, contributing to water purification technologies .
Development of Hydrogen-Bonded Polymers
The compound’s ability to form hydrogen bonds can be exploited in the development of mechanically robust polymers. These polymers can be designed to have high thermal stability and mechanical strength, making them suitable for high-performance materials used in various industrial applications .
Lithium-Ion Battery Performance Enhancement
In the context of energy storage, the compound’s derivatives can enhance the ionic conductivity of polymer electrolytes in lithium-ion batteries. This improvement in conductivity can lead to batteries with better performance metrics, such as higher energy density and faster charging times .
Interface Engineering for Energy Devices
The compound’s derivatives can be used in interface engineering to create more stable and efficient interfaces between the electrolyte and electrode materials in energy devices. This can significantly improve the device’s overall stability and efficiency, particularly in high-energy-density batteries .
Mecanismo De Acción
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific data . The interaction of the compound with its targets and the resulting changes would depend on the nature of these targets. For instance, if the targets are enzymes, the compound could act as an inhibitor or activator, altering the enzyme’s activity.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors could include pH, temperature, presence of other molecules, and the specific characteristics of the biological environment where the compound exerts its effects.
Propiedades
IUPAC Name |
2-(3-chlorophenoxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-10-6-13(19-9-18-10)8-17-15(20)11(2)21-14-5-3-4-12(16)7-14/h3-7,9,11H,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYRIZDKHZLECIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)CNC(=O)C(C)OC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

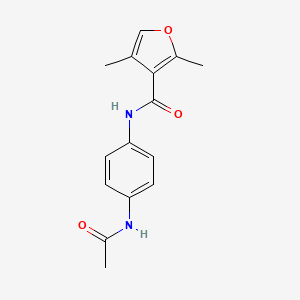
![N,3,5-Trimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-1,2-oxazole-4-sulfonamide](/img/structure/B2958160.png)
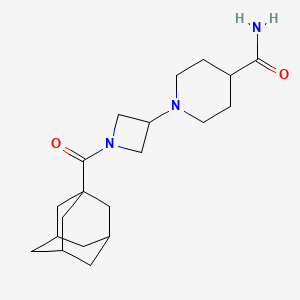
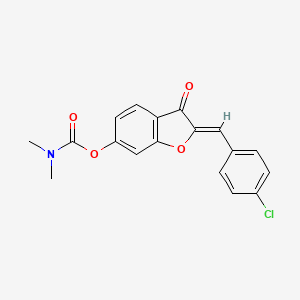
![Tert-butyl N-[(2-chloroquinolin-3-yl)methyl]carbamate](/img/structure/B2958166.png)
![2-Chloro-4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]pyridine](/img/structure/B2958167.png)

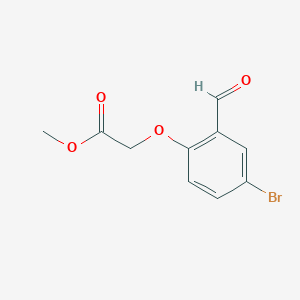
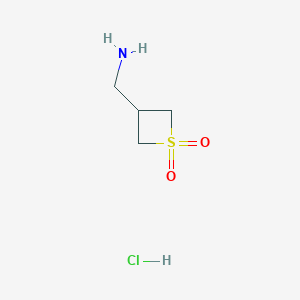
![4-(((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)methyl)benzonitrile](/img/structure/B2958172.png)
![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide](/img/structure/B2958173.png)
